N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
Overview
Description
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazolyl group, and an isoxazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazole and isoxazole rings, followed by their functionalization and coupling with the chlorobenzyl group. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-based compounds. Examples are:
- N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHOXYBENZAMIDE
- N~1~-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-HYDROXYBENZAMIDE
Uniqueness
What sets N1-[1-(2-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-15-22(18(4)33-29-15)14-32-21-11-9-19(10-12-21)25(31)27-24-16(2)28-30(17(24)3)13-20-7-5-6-8-23(20)26/h5-12H,13-14H2,1-4H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLREZACJJBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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